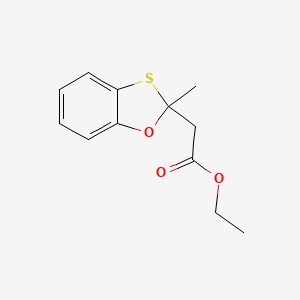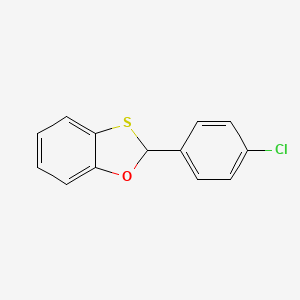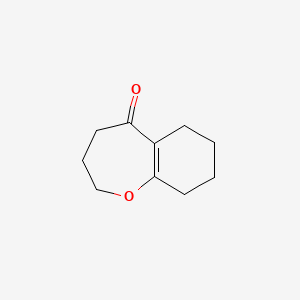
3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one is an organic compound that belongs to the class of benzoxepins. These compounds are characterized by a benzene ring fused to an oxepin ring. The hexahydro derivative indicates that the compound is partially saturated, meaning it contains fewer double bonds compared to its fully aromatic counterparts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxy ketone precursor under acidic or basic conditions. The reaction conditions often include:
Acidic Catalysts: Sulfuric acid or hydrochloric acid.
Basic Catalysts: Sodium hydroxide or potassium hydroxide.
Solvents: Common solvents include ethanol, methanol, or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is also common.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated benzoxepins.
Applications De Recherche Scientifique
3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxepin: The fully aromatic counterpart of 3,4,6,7,8,9-Hexahydro-1-benzoxepin-5(2H)-one.
Dihydrobenzoxepin: A partially saturated derivative with fewer hydrogen atoms compared to hexahydrobenzoxepin.
Tetrahydrobenzoxepin: Another partially saturated derivative with an intermediate level of saturation.
Uniqueness
This compound is unique due to its specific level of saturation and the presence of the oxepin ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
52762-37-5 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3,4,6,7,8,9-hexahydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C10H14O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-7H2 |
Clé InChI |
SKGXLWPYROMHDN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=O)CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)

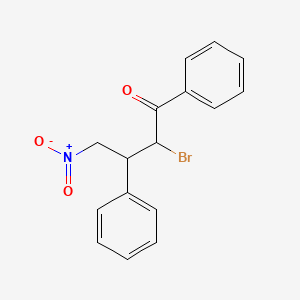
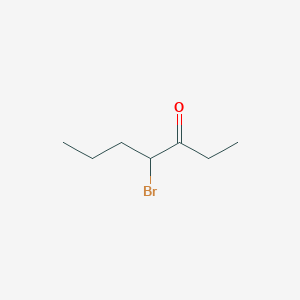
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)
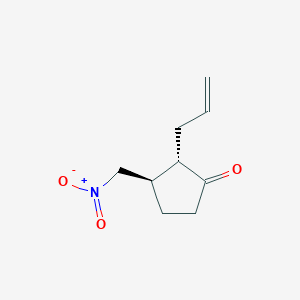
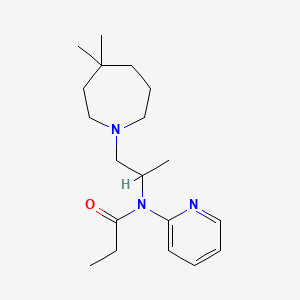
![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
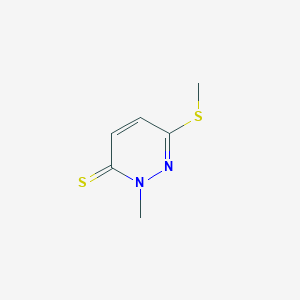
![(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B14632644.png)

